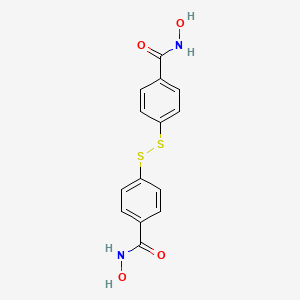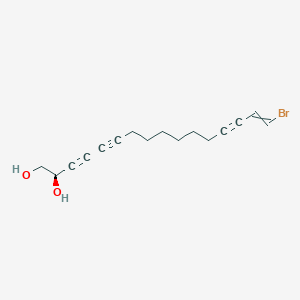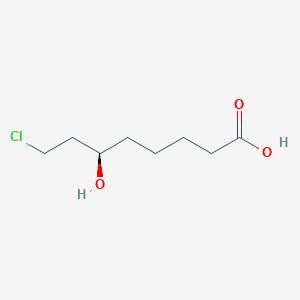![molecular formula C9H13N2O3PS B12577018 Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester CAS No. 194095-91-5](/img/structure/B12577018.png)
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester is a chemical compound with the molecular formula C9H13N2O3PS and a molecular weight of 260.254 . This compound is known for its unique structure, which includes a phosphonic acid group, two cyano groups, and a methylthio group attached to an ethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [2,2-dicyano-1-(methylthio)ethenyl] group. The reaction conditions often require the use of a base to facilitate the formation of the phosphonic acid ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines .
科学的研究の応用
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester has a wide range of scientific research applications, including:
作用機序
The mechanism of action of phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. The cyano and methylthio groups may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of the [2,2-dicyano-1-(methylthio)ethenyl] group.
Phosphonic acid, ethyl-, diethyl ester: Contains an ethyl group instead of the [2,2-dicyano-1-(methylthio)ethenyl] group.
Phosphonic acid, P-(1-diazo-2-oxo-2-phenylethyl)-, diethyl ester: Contains a diazo and phenylethyl group.
Uniqueness
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester is unique due to the presence of both cyano and methylthio groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phosphonic acid derivatives, making it a valuable compound for specialized applications .
特性
CAS番号 |
194095-91-5 |
|---|---|
分子式 |
C9H13N2O3PS |
分子量 |
260.25 g/mol |
IUPAC名 |
2-[diethoxyphosphoryl(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H13N2O3PS/c1-4-13-15(12,14-5-2)9(16-3)8(6-10)7-11/h4-5H2,1-3H3 |
InChIキー |
BPOTUAAAYRCYRJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=C(C#N)C#N)SC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)

![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)


![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)




![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
